molecular formula C10H12BrNO3 B13001192 2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid

2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid

Cat. No.: B13001192
M. Wt: 274.11 g/mol
InChI Key: BSSROJLKMLDGLV-UHFFFAOYSA-N
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Description

2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid is an organic compound that features a brominated aromatic ring with a methoxy group and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid typically involves the following steps:

    Bromination: The starting material, 2-methoxyaniline, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 5-position of the aromatic ring.

    Methylation: The brominated intermediate is then subjected to methylation using methyl iodide or a similar methylating agent to introduce a methyl group on the amino nitrogen.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-((5-Hydroxy-2-methoxyphenyl)(methyl)amino)acetic acid.

    Reduction: 2-((2-Methoxyphenyl)(methyl)amino)acetic acid.

    Substitution: 2-((5-Methoxy-2-methoxyphenyl)(methyl)amino)acetic acid.

Scientific Research Applications

2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The bromine and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The methylamino group can form ionic interactions with negatively charged sites on proteins or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Bromo-2-hydroxyphenyl)(methyl)amino)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-((5-Chloro-2-methoxyphenyl)(methyl)amino)acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.

    2-((5-Bromo-2-methoxyphenyl)(ethyl)amino)acetic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid is unique due to the specific combination of substituents on the aromatic ring, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups provides a distinct set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

2-(5-bromo-2-methoxy-N-methylanilino)acetic acid

InChI

InChI=1S/C10H12BrNO3/c1-12(6-10(13)14)8-5-7(11)3-4-9(8)15-2/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

BSSROJLKMLDGLV-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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